L-アラビノースジエチルジチオアセタール

概要

説明

L-Arabinose diethyldithioacetal is a biomedical product utilized for various purposes in the industry. This compound is studied for its potential therapeutic applications in cancer treatment, particularly in combination with certain anti-tumor drugs .

Synthesis Analysis

The synthesis of L-Arabinose involves various enzymes dealing with β-l-Ara f and α-l-Ara p residues .Molecular Structure Analysis

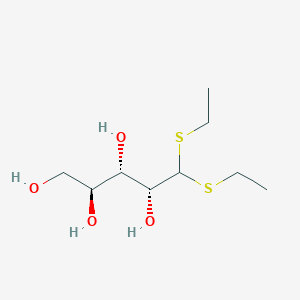

L-Arabinose, TMS diethyldithioacetal derivative contains total 82 bond(s); 30 non-H bond(s), 16 rotatable bond(s), and 2 sulfide(s) . The L-arabinose, acetylated diethyldithioacetal derivative molecule contains a total of 54 bond(s) There are 26 non-H bond(s), 4 multiple bond(s), 16 rotatable bond(s), 4 double bond(s), 4 ester(s) (aliphatic) and 2 sulfide(s) .Chemical Reactions Analysis

L-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain . The structure and function of aldopentose catabolism enzymes involved in oxidative non-phosphorylative pathways have been studied .Physical and Chemical Properties Analysis

DL-arabinose crystallizes as a stable racemic compound, which transforms quickly from its constituent enantiomers when in solution . The PXRD pattern of the racemic compound of DL-arabinose displays key characteristic peaks at 14, 15, and 20 ° (2 θ), whereas the key peaks for the D- and L-enantiomer arabinose are at 13, 21, and 22 (2 θ) .科学的研究の応用

D-タガトースの製造

L-アラビノースイソメラーゼ(L-AI)は、D-ガラクトースの異性化によるD-タガトースの効率的な生体触媒として広く用いられてきました 。 しかし、ネイティブ(野生型)L-AIを用いてD-タガトースを工業規模で効率的に合成することは、依然として大きな課題となっています .

分子修飾

L-AIの分子修飾は、D-ガラクトースに対する触媒効率を向上させることができます 。 例えば、二重変異体F118M/F279IのD-ガラクトースに対する比活性は、野生型L-AIの比活性と比べて210.1%増加しました .

D-タガトースの酵素的製造

D-タガトースの酵素的製造において、F118M/F279Iの収率と転換率は、それぞれ野生型と比べて81.2%と79.6%増加しました .

機能性甘味料の製造

近年、ショ糖と同様の甘味を持ちながらエネルギーがはるかに低い機能性甘味料が広く研究されています 。 L-アラビノースイソメラーゼは、これらの機能性甘味料の製造において重要な役割を果たしています .

希少糖の製造

希少糖は、自然界ではほとんど存在しない単糖とその誘導体であり、低カロリー甘味料として利用できることから、科学研究者や一般社会から注目を集めています 。 L-アラビノースイソメラーゼは、これらの希少糖の製造に関与しています .

活性酸素種の抑制

希少糖D-アロースは、活性酸素種を抑制し、癌細胞の増殖を阻害することができます 。 D-アロースの製造には、L-アラビノースイソメラーゼが使用されます .

作用機序

Target of Action

L-Arabinose diethyldithioacetal primarily targets the AraR protein , a key regulator of L-arabinose metabolism in bacteria . The AraR protein is a negative regulator involved in L-arabinose-inducible expression of the Bacillus subtilis araABDLMNPQ-abfA metabolic operon and of the araE/araR genes .

Mode of Action

The AraR protein binds specifically to DNA fragments carrying the promoter region of the ara genes . Binding of AraR to DNA is inhibited by L-arabinose . This results in two modes for AraR transcriptional repression that might correlate with different physiological requirements .

Pharmacokinetics

It is known that l-arabinose is a monosaccharide that is poorly absorbed in the gut .

Result of Action

The action of L-Arabinose diethyldithioacetal results in the regulation of the arabinose operon in Escherichia coli . This regulation impacts the host’s metabolic functions . Specifically, L-arabinose supplementation exhibits hypocholesterolemic effects in high-fat-high-sucrose diet-fed mice primarily due to regulation of bile acid metabolism-related pathways .

Action Environment

The action of L-Arabinose diethyldithioacetal is influenced by environmental factors such as diet. For instance, L-arabinose and sucrose cooperatively act on gut microbiota and exert anti-obesogenic effects . Specifically, L-arabinose suppresses diet-induced obesity in mice in the presence of sucrose .

Safety and Hazards

生化学分析

Biochemical Properties

L-Arabinose interacts with several enzymes and proteins. For instance, the strain Escherichia coli can utilize L-arabinose as a sole carbon source for growth because the encoded L-Arabinose Isomerase can catalyze L-arabinose to L-ribulose . L-Ribulose is further transformed to L-ribulose-5-phosphate by L-ribulokinase .

Cellular Effects

L-Arabinose diethyldithioacetal has significant effects on various types of cells and cellular processes. For instance, L-Arabinose supplementation significantly reduced body weight gain, lowered circulating low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C) levels, and efficiently alleviated hepatic inflammation and lipid accumulations in high-fat-high-sucrose diet-fed mice .

Molecular Mechanism

L-Arabinose diethyldithioacetal exerts its effects at the molecular level through several mechanisms. It inhibits cholesterol synthesis via downregulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). Additionally, it might facilitate reverse cholesterol transport, evidenced by the increased mRNA expressions of low-density lipoprotein receptor (LDL-R) and scavenger receptor class B type 1 (SR-B1) .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Arabinose diethyldithioacetal shows changes in its effects over time. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation showed significant effects over time, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Dosage Effects in Animal Models

The effects of L-Arabinose diethyldithioacetal vary with different dosages in animal models. For instance, in a study involving high-carbohydrate, high-fat diet-induced metabolic syndrome in rats, L-Arabinose supplementation at a dosage of 400 mg/kg/day for 12 weeks showed significant effects, including reducing body weight, lowering circulating LDL-C, and increasing HDL-C levels .

Metabolic Pathways

L-Arabinose diethyldithioacetal is involved in several metabolic pathways. For instance, it is involved in the metabolism of L-Arabinose, where it is converted to L-Ribulose by L-Arabinose Isomerase, and then to L-Ribulose-5-phosphate by L-Ribulokinase .

Transport and Distribution

Studies on L-Arabinose suggest that it is transported and distributed within cells and tissues via specific transporters .

Subcellular Localization

Studies on L-Arabinose suggest that it is localized in the Golgi apparatus, where it is involved in the synthesis of arabinosylated cell wall components .

特性

| { "Design of the Synthesis Pathway": "The synthesis of L-Arabinose diethyldithioacetal can be achieved through a multi-step process involving protection and deprotection of functional groups.", "Starting Materials": [ "L-Arabinose", "Diethyldithioacetal", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Ethyl acetate" ], "Reaction": [ "L-Arabinose is protected with diethyldithioacetal in the presence of methanol and hydrochloric acid to form the diethyldithioacetal derivative.", "The protected arabinose is then treated with sodium hydroxide to remove the acetal protecting group and form the corresponding aldehyde.", "The aldehyde is then reacted with diethyldithioacetal in the presence of sodium sulfate and ethyl acetate to form the desired L-Arabinose diethyldithioacetal." ] } | |

CAS番号 |

43179-48-2 |

分子式 |

C9H20O4S2 |

分子量 |

256.4 g/mol |

IUPAC名 |

(2R,3R,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8+/m1/s1 |

InChIキー |

IZQLWYVNJTUXNP-PRJMDXOYSA-N |

異性体SMILES |

CCSC([C@H]([C@@H]([C@@H](CO)O)O)O)SCC |

SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

正規SMILES |

CCSC(C(C(C(CO)O)O)O)SCC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Chlorophenylthio)acetyl]-4-phenylthiosemicarbazide](/img/structure/B1620654.png)

![Benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1620656.png)

![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)